molecular formula C10H9ClO4 B14729983 2-((2-Chloroethoxy)carbonyl)benzoic acid

2-((2-Chloroethoxy)carbonyl)benzoic acid

Cat. No.: B14729983
M. Wt: 228.63 g/mol
InChI Key: YTFGPKHKZPYPFL-UHFFFAOYSA-N
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Description

2-((2-Chloroethoxy)carbonyl)benzoic acid is a specialty benzoic acid derivative valued in organic synthesis and medicinal chemistry research. This compound integrates two key functional groups: a benzoic acid moiety and a 2-chloroethyl ester. The carboxylic acid group can undergo various reactions typical of benzoic acids, such as salt formation with bases or conversion to more reactive derivatives like acid chlorides, which are useful for forming amides or other esters . The presence of the 2-chloroethoxy carbonyl group makes this molecule a potential bifunctional building block. The chloroalkyl chain is a versatile handle for further derivatization, commonly participating in nucleophilic substitution reactions to link the benzoic acid core to other molecular fragments, such as amines or heterocycles. This makes it a valuable precursor for constructing more complex molecules, potentially for applications in developing pharmaceutical agents, agrochemicals, or functional materials. As a synthon, it may be used to explore structure-activity relationships or as an intermediate in multi-step synthetic routes. Researchers should handle this compound with standard laboratory safety precautions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-(2-chloroethoxycarbonyl)benzoic acid

InChI

InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13)

InChI Key

YTFGPKHKZPYPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Reaction Approaches

Esterification, the classic reaction between a carboxylic acid and an alcohol, presents a direct route to the target compound. This can be approached through direct reaction with a suitable chloroethoxy-containing reagent or via catalytic methods to enhance efficiency.

A plausible, though less commonly detailed, method involves the direct esterification of benzoic acid with 2-chloroethyl chloroformate. In this reaction, the hydroxyl group of the carboxylic acid would act as a nucleophile, attacking the carbonyl carbon of the chloroformate. The reaction would likely proceed with the elimination of hydrogen chloride. Pyridine (B92270) or another non-nucleophilic base is often employed in such reactions to neutralize the HCl byproduct and drive the reaction to completion.

The esterification of benzoic acid derivatives can be effectively catalyzed by a variety of acids. dergipark.org.tr Mineral acids such as sulfuric acid are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. tcu.edutcu.edu Lewis acids like iron(III) chloride have also been demonstrated to catalyze the formation of phthalate (B1215562) monoesters from phthalic anhydride (B1165640) and alcohols. researchgate.net

Optimization of these catalytic systems involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, in related esterifications of benzoic acid, increasing the temperature generally leads to higher conversion rates. dergipark.org.tr The choice of catalyst can also significantly impact the reaction's efficiency and selectivity.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution provides a robust and widely utilized pathway for the synthesis of esters. The reaction of a carboxylic acid anhydride with an alcohol is a prime example of this strategy.

A well-established method for the preparation of 2-((2-Chloroethoxy)carbonyl)benzoic acid, also known as mono-2-chloroethyl phthalate, involves the reaction of phthalic anhydride with 2-chloroethanol (B45725). asianpubs.org This reaction is a classic example of nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

The reaction can be carried out under various conditions. For instance, the analogous reaction of phthalic anhydride with n-butanol has been shown to proceed in refluxing benzene (B151609) to yield mono-n-butyl phthalate in good yield. asianpubs.org The reaction can also be conducted by directly heating the anhydride with the alcohol. asianpubs.org

Reactant 1Reactant 2SolventConditionsProductYield (%)Reference
Phthalic Anhydriden-ButanolBenzeneReflux, 4 hMono-n-butyl phthalate80 asianpubs.org
Phthalic Anhydriden-ButanolToluene (B28343)RefluxMono-n-butyl phthalate64 asianpubs.org
Phthalic Anhydriden-ButanolXyleneRefluxMono-n-butyl phthalate52 asianpubs.org
Phthalic Anhydriden-ButanolNone100°C, 4 hMono-n-butyl phthalate56 asianpubs.org
Phthalic Anhydriden-ButanolPyridine100°C, 4 hMono-n-butyl phthalate59 asianpubs.org

This table presents data for the analogous reaction with n-butanol, illustrating the feasibility and general conditions for the synthesis of monoesters from phthalic anhydride.

The efficiency and selectivity of the reaction between phthalic anhydride and 2-chloroethanol can be significantly influenced by the presence of an acid catalyst. Acid catalysis, typically using a strong acid like sulfuric acid, protonates a carbonyl oxygen of the phthalic anhydride. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol. This generally leads to an increased reaction rate.

The selectivity for the monoester over the diester is a crucial aspect of this synthesis. By controlling the stoichiometry of the reactants, typically using a modest excess of the alcohol or equimolar amounts, the formation of the monoester can be favored. Over-esterification to the diester can be minimized by avoiding prolonged reaction times and excessively high temperatures.

Acylation-Based Preparations

Acylation reactions, particularly those involving more reactive carboxylic acid derivatives like acyl chlorides, offer another synthetic avenue.

One potential acylation-based approach would involve the reaction of phthaloyl chloride with 2-chloroethanol. Phthaloyl chloride, being a highly reactive diacyl chloride, would readily react with the alcohol. Careful control of the stoichiometry, using a 1:1 molar ratio of phthaloyl chloride to 2-chloroethanol at low temperatures, would be essential to favor the formation of the monoester, 2-((2-chloroethoxy)carbonyl)benzoyl chloride. Subsequent hydrolysis of the remaining acyl chloride group would then yield the desired this compound. This method offers the advantage of high reactivity but requires careful management of the reaction conditions to achieve the desired selectivity.

Utilization of Acyl Chlorides derived from Benzoic Acid

One of the primary methods for synthesizing this compound involves the use of an acyl chloride derived from a benzoic acid derivative, specifically phthaloyl chloride. Phthaloyl chloride, the di-acyl chloride of phthalic acid, serves as a highly reactive starting material for the esterification reaction.

The reaction pathway involves the nucleophilic acyl substitution of 2-chloroethanol on one of the acyl chloride groups of phthaloyl chloride. The high reactivity of the acyl chloride facilitates the reaction, often proceeding at moderate temperatures. The use of a base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The reaction can be summarized as follows:

Reactants: Phthaloyl chloride and 2-chloroethanol

Solvent: Aprotic solvents like dichloromethane (B109758) or diethyl ether are commonly used.

Catalyst/Reagent: A tertiary amine base (e.g., pyridine) is used as a scavenger for HCl.

Product: this compound and the hydrochloride salt of the base.

A significant challenge in this synthetic route is controlling the stoichiometry to favor the formation of the monoester over the diester byproduct, di(2-chloroethyl) phthalate. Careful control of the molar ratio of the reactants is crucial to maximize the yield of the desired monoester.

Reaction with Chloroethyl Derivatives

An alternative and widely utilized synthetic route involves the direct reaction of phthalic anhydride with a chloroethyl derivative, namely 2-chloroethanol. This method is often favored due to the ready availability and lower cost of phthalic anhydride compared to phthaloyl chloride.

The reaction proceeds through the nucleophilic attack of the hydroxyl group of 2-chloroethanol on one of the carbonyl carbons of the phthalic anhydride ring, leading to the opening of the anhydride ring and the formation of the monoester product. This reaction is a classic example of alcoholysis of a cyclic anhydride.

Key aspects of this reaction pathway include:

Reactants: Phthalic anhydride and 2-chloroethanol.

Conditions: The reaction can be carried out by heating the reactants together, often in the absence of a solvent, or by refluxing in an inert solvent such as toluene or xylene.

Catalysis: The reaction can be self-catalyzed by the acidic nature of the product or can be accelerated by the addition of an acid or base catalyst.

The direct condensation of phthalic anhydride with 2-chloroethanol is a more atom-economical approach compared to the acyl chloride method, as the only theoretical byproduct is water if the reaction were to proceed to the diester, and no byproduct in the formation of the monoester.

Comparative Analysis of Synthetic Routes

The choice between the acyl chloride and the chloroethyl derivative routes for the synthesis of this compound involves a trade-off between reactivity, cost, and environmental impact.

Evaluation of Yields and Purity Profiles

The yield and purity of the final product are critical factors in assessing the efficiency of a synthetic method. While specific comparative data for the synthesis of this compound is not extensively reported in readily available literature, general principles of these reaction types allow for a qualitative comparison.

The acyl chloride route is generally expected to provide higher reaction rates and potentially higher yields under optimized conditions due to the high reactivity of phthaloyl chloride. However, the formation of the diester byproduct can be a significant issue, complicating the purification process and potentially lowering the isolated yield of the desired monoester. Purification often requires chromatographic techniques to separate the monoester from the diester and any unreacted starting material.

The phthalic anhydride route is a more straightforward and often higher-yielding method for producing the monoester when equimolar amounts of reactants are used. The reaction is generally cleaner, with fewer byproducts compared to the acyl chloride method. For instance, the reaction of phthalic anhydride with other simple alcohols like n-butanol has been reported to yield the corresponding monoester in good yields, ranging from 56% to 80% depending on the reaction conditions. The primary impurity in this route is often unreacted phthalic anhydride, which can be removed through washing or recrystallization.

Below is a comparative table illustrating the potential yields and purity considerations for the two synthetic routes.

FeatureAcyl Chloride Route (with Phthaloyl Chloride)Phthalic Anhydride Route
Typical Yield Potentially high, but can be lowered by diester formation.Generally good to excellent for the monoester.
Purity Profile May contain diester and unreacted acyl chloride.Primarily contains unreacted phthalic anhydride.
Purification Often requires chromatography.Simpler purification (washing, recrystallization).

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. When evaluating the synthesis of this compound, several green chemistry metrics can be considered.

Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

Phthalic Anhydride Route: This route exhibits a high atom economy for the formation of the monoester, as all the atoms of the reactants are incorporated into the product. The theoretical atom economy is 100%.

Acyl Chloride Route: The use of phthaloyl chloride and a base like pyridine results in a lower atom economy. The formation of the hydrochloride salt of the base as a byproduct means that a significant portion of the reactant mass is not incorporated into the desired product.

E-Factor (Environmental Factor): The E-factor is a measure of the total mass of waste generated per unit of product.

Phthalic Anhydride Route: This route generally has a lower E-factor. In a solvent-free reaction, the only potential waste is any unreacted starting material. If a solvent is used, its recovery and recycling are crucial to minimize the E-factor.

Acyl Chloride Route: This route has a higher E-factor due to the generation of the hydrochloride salt byproduct and the potential need for solvents for both the reaction and purification.

A summary of the green chemistry considerations is presented in the table below:

Green Chemistry MetricAcyl Chloride RoutePhthalic Anhydride Route
Atom Economy LowerHigh (theoretically 100%)
E-Factor HigherLower
Use of Hazardous Substances Phthaloyl chloride is corrosive and moisture-sensitive.Phthalic anhydride is a skin and respiratory irritant.
Energy Consumption May require milder conditions due to high reactivity.May require heating to higher temperatures.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The terminal chloroethyl group in 2-((2-chloroethoxy)carbonyl)benzoic acid serves as an electrophilic center, susceptible to attack by various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving a one-step process of bond-forming and bond-breaking.

Studies on the Scope and Limitations with Various Nucleophiles

While specific studies exhaustively detailing the scope of nucleophilic substitution on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of 2-chloroethyl esters. A range of nucleophiles are expected to displace the chloride ion, leading to a variety of derivatives.

Table 1: Plausible Nucleophilic Substitution Reactions and Corresponding Products

NucleophileReagent ExampleProduct
Azide (B81097)Sodium azide (NaN(_3))2-((2-Azidoethoxy)carbonyl)benzoic acid
IodideSodium iodide (NaI)2-((2-Iodoethoxy)carbonyl)benzoic acid
Hydroxide (B78521)Sodium hydroxide (NaOH)2-((2-Hydroxyethoxy)carbonyl)benzoic acid
AlkoxideSodium methoxide (B1231860) (NaOCH(_3))2-((2-Methoxyethoxy)carbonyl)benzoic acid
ThiolateSodium thiophenoxide (NaSPh)2-((2-(Phenylthio)ethoxy)carbonyl)benzoic acid
AmineAmmonia (NH(_3))2-((2-Aminoethoxy)carbonyl)benzoic acid

The success of these reactions is contingent on several factors. Steric hindrance around the electrophilic carbon can impede the approach of bulky nucleophiles. The basicity of the nucleophile also plays a crucial role; strongly basic nucleophiles may favor elimination reactions or hydrolysis of the ester or deprotonation of the carboxylic acid. The choice of solvent is also critical, with polar aprotic solvents generally favoring S(_N)2 reactions.

Kinetic and Thermodynamic Aspects of Substitution

The thermodynamics of these substitution reactions are generally favorable, driven by the formation of a more stable product and the departure of the chloride leaving group. The precise Gibbs free energy change ((\Delta G)) will, however, depend on the specific nucleophile and reaction conditions.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality in this compound allows for a variety of derivatization reactions, common to this functional group.

Further Esterification Pathways

The carboxylic acid group can be esterified to form a diester. This is typically achieved by reacting the monoester with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. The synthesis of phthalate (B1215562) esters from phthalic anhydride (B1165640) and alcohols is a well-established industrial process that proceeds via the monoester intermediate.

Table 2: Illustrative Further Esterification of this compound

AlcoholCatalystProduct
MethanolH(_2)SO(_4)Methyl 2-((2-chloroethoxy)carbonyl)benzoate
Ethanol (B145695)p-TsOHEthyl 2-((2-chloroethoxy)carbonyl)benzoate
n-ButanolH(_2)SO(_4)Butyl 2-((2-chloroethoxy)carbonyl)benzoate

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid can be converted into an amide by reaction with an amine. Direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl(_2)) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide.

Other standard derivatizations of the carboxylic acid group, such as conversion to an acid anhydride, are also feasible.

Hydrolytic Stability and Decomposition

The stability of this compound is influenced by the presence of the ester linkage, which is susceptible to hydrolysis, and the potential for thermal decomposition.

Under aqueous conditions, particularly in the presence of acid or base, the ester group can be hydrolyzed to yield phthalic acid and 2-chloroethanol (B45725). The rate of hydrolysis is generally slow at neutral pH but is significantly accelerated under acidic or alkaline conditions. Studies on the hydrolysis of phthalate esters indicate that the reaction proceeds in a stepwise manner, first forming the monoester and then phthalic acid.

Thermal decomposition of phthalate monoesters can lead to the formation of the corresponding diester, the alcohol, and phthalic anhydride. For example, the thermal decomposition of mono(2-ethylhexyl) phthalate at 200°C yields bis(2-ethylhexyl) phthalate, 2-ethylhexanol, and phthalic anhydride. While specific decomposition temperatures for this compound are not reported, it is expected to exhibit similar decomposition behavior. The presence of the chloroethyl group might also introduce additional decomposition pathways, such as the elimination of HCl at elevated temperatures.

Mechanism of Hydrolysis under Acidic, Neutral, and Basic Conditions

The hydrolysis of this compound to phthalic acid and 2-chloroethanol is subject to sophisticated intramolecular catalysis, making its reactivity highly dependent on pH. This phenomenon, known as neighboring group participation (NGP), leads to a significant rate enhancement compared to esters lacking a nearby participating group. chem-station.comlibretexts.org The mechanism mirrors that observed in the hydrolysis of aspirin (B1665792) and other phthalic acid monoesters. acs.orgresearchgate.netacs.org

Acidic Conditions: Under strongly acidic conditions, the hydrolysis proceeds via a standard acid-catalyzed mechanism (A-2 type), where the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by water. However, this pathway is generally slower than the mechanisms that dominate at higher pH values.

Neutral and Basic Conditions (pH > 4): In the pH-independent region (typically between pH 4 and 8) and under basic conditions, the hydrolysis mechanism is dominated by intramolecular catalysis involving the adjacent carboxyl group. researchgate.net The process unfolds as follows:

Deprotonation: The carboxylic acid group, with a pKa around 2.9, exists predominantly as the carboxylate anion in this pH range. wikipedia.org

Intramolecular Nucleophilic Attack: This ionized carboxylate group acts as a potent internal nucleophile, attacking the adjacent ester carbonyl carbon. acs.orgacs.org

Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate which rapidly collapses to form phthalic anhydride and the 2-chloroethoxide anion. researchgate.netacs.org

Rapid Hydrolysis of Anhydride: The formed phthalic anhydride is highly reactive and undergoes rapid hydrolysis in the aqueous solution to yield phthalic acid. acs.org

This intramolecular pathway is significantly more efficient than the corresponding intermolecular reaction, where an external hydroxide or water molecule would be the nucleophile. The mechanism is best described as intramolecular general-base catalysis, where the carboxylate group facilitates the attack of a water molecule on the ester carbonyl. researchgate.netucl.ac.be

Factors Influencing Hydrolysis Rates

Several factors govern the rate of hydrolysis for this compound, with the most critical being pH and the structure of the ester group.

Leaving Group: The stability of the leaving group (the alcohol portion) can influence the rate-determining step. For monoesters of phthalic acid, studies have shown that the mechanism involves a rate-determining breakdown of the tetrahedral intermediate formed during the intramolecular attack. rsc.org

Steric Effects: The rigid ortho-positioning of the carboxyl and ester groups is essential for the intramolecular catalysis. This arrangement pre-organizes the molecule for the internal attack, minimizing the entropic cost of the reaction. The release of steric strain from the crowded peri-substituents in similar systems, like monoesters of 1,8-naphthalic acid, is a key driver for the high reactivity observed in these intramolecular reactions. rsc.org

The following table summarizes the key factors and their effects on the hydrolysis of phthalate monoesters.

FactorConditionEffect on Hydrolysis RatePredominant Mechanism
pH pH < 3SlowExternal acid catalysis (A-2)
pH 4-8Rapid (pH-independent region)Intramolecular general-base catalysis
pH > 9Very RapidIntramolecular catalysis & external base catalysis (BAC2)
Structure ortho-Carboxyl GroupRate enhancementIntramolecular Catalysis (NGP)
Diester (e.g., Diethyl Phthalate)Significantly slowerBimolecular Base Catalysis (BAC2)

Decarboxylation Studies

Decarboxylation involves the elimination of the carboxylic acid group as carbon dioxide (CO2). For aromatic carboxylic acids, this reaction typically requires significant energy input in the form of high temperatures or the use of specific catalysts.

Conditions for Carbon Dioxide Elimination

The decarboxylation of this compound is not spontaneous under normal conditions. It is intrinsically linked to the fate of its hydrolysis product, phthalic acid. Studies on related systems show that the conversion of phthalates into benzoic acid proceeds via a hydrolysis-decarboxylation process. kuleuven.be

Catalytic Decarboxylation: Efficient decarboxylation of phthalic acid to benzoic acid can be achieved at elevated temperatures (e.g., 200°C) in an aqueous medium using catalysts. Copper(I) oxide (Cu2O) has been shown to be an effective catalyst for this transformation. kuleuven.be A 1934 patent also describes a process for making benzoic acid by heating an aqueous solution of phthalic acid or its salts, noting that nickel phthalate has a beneficial influence on the conversion at temperatures of 275-300°C. google.com

Bacterial Decarboxylation: Certain bacteria are capable of decarboxylating phthalic acid. For instance, anaerobic bacterial cultures can quantitatively convert phthalic acid to benzoic acid. nih.govnih.gov

Therefore, the conditions for carbon dioxide elimination from this compound involve a two-stage process: first, hydrolysis to phthalic acid, followed by catalyzed decarboxylation of the resulting phthalic acid at high temperatures.

Characterization of Decarboxylated Products

The complete hydrolysis and subsequent decarboxylation of this compound yield two primary products:

Benzoic Acid: This is the product resulting from the removal of one carboxyl group from the intermediate phthalic acid. kuleuven.benih.gov

2-Chloroethanol: This alcohol is released during the initial hydrolysis of the ester linkage.

These products can be characterized using standard analytical techniques. Gas chromatography can be employed to identify and quantify the volatile 2-chloroethanol and, after derivatization, the benzoic acid. nih.gov Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structures, with IR showing the characteristic carbonyl stretch of benzoic acid and the absence of the ester carbonyl, and NMR providing distinct aromatic and aliphatic signals for both products.

Unique Reactivity Patterns Attributed to the Chloroethyl Ester Linkage

The presence of a chlorine atom on the terminal carbon of the ethyl ester group introduces a reactive electrophilic site into the molecule. This allows for reactivity patterns not seen in simple alkyl phthalate monoesters.

The most significant unique reaction is a potential intramolecular cyclization . The carboxylate anion, which so effectively catalyzes hydrolysis, can also act as an internal nucleophile in an SN2 reaction, attacking the carbon atom bearing the chlorine. This would displace the chloride ion and result in the formation of a five-membered lactone (a cyclic ester) fused to the aromatic ring. This type of neighboring group participation, where an internal nucleophile displaces a leaving group, is a well-established phenomenon that proceeds with retention of configuration through a double SN2 inversion mechanism. chem-station.comlibretexts.org This intramolecular cyclization competes with the hydrolysis pathway and represents a distinct reactivity pattern conferred by the chloroethyl group.

Comparative Reactivity with Related Benzoic Acid and Phthalate Derivatives

The reactivity of this compound is best understood by comparing it with structurally related compounds.

vs. Diethyl Phthalate: Diethyl phthalate is a diester and lacks a free carboxyl group to act as an internal catalyst. Consequently, its hydrolysis is much slower. nih.govwikipedia.org The base-catalyzed hydrolysis of diethyl phthalate follows a standard second-order kinetic profile and proceeds in a stepwise manner, first forming the monoethyl phthalate anion and then, under more forcing conditions, the phthalate dianion. wikipedia.orgindustrialchemicals.gov.au The half-life for the hydrolysis of diethyl phthalate under alkaline conditions can be many hours, whereas the intramolecularly catalyzed hydrolysis of the monoester is significantly faster. nih.gov

vs. Phthalic Acid: Phthalic acid is the final product of the hydrolysis of the aromatic portion of the molecule. wikipedia.org It is a dibasic acid with pKa values of 2.89 and 5.51. wikipedia.org Unlike the subject compound, it does not undergo hydrolysis but is the key intermediate in the decarboxylation reaction to form benzoic acid. kuleuven.be

vs. Chloroethyl Benzoate (B1203000): This compound is a simple ester of benzoic acid. Lacking the ortho-carboxyl group, it cannot undergo intramolecularly catalyzed hydrolysis. Its hydrolysis would be much slower, proceeding only through intermolecular acid- or base-catalyzed pathways. Furthermore, without the ortho-carboxyl group, it cannot undergo the decarboxylation reaction.

vs. 2-Chlorobenzoic Acid: This molecule contains a chlorine atom directly on the aromatic ring but lacks the ester functionality. Its primary reactivity involves the carboxylic acid group. It does not undergo hydrolysis or the unique intramolecular cyclization associated with the chloroethyl ester linkage.

The following table provides a qualitative comparison of the reactivity of these compounds.

CompoundIntramolecularly Catalyzed HydrolysisDecarboxylation (of aromatic moiety)Intramolecular Cyclization (SN2)
This compound Yes (Fast)Yes (via Phthalic Acid)Yes (Possible)
Diethyl Phthalate NoYes (after full hydrolysis)No
Phthalic Acid N/AYesN/A
Chloroethyl Benzoate No (Slow Hydrolysis)NoNo
2-Chlorobenzoic Acid N/ADifficultN/A

Analysis of Positional Effects on Chemical Transformations

The substitution pattern on the benzene (B151609) ring profoundly influences the reactivity of benzoic acid derivatives. The "ortho effect" is a well-documented phenomenon where the presence of a substituent at the position adjacent to the carboxylic acid or its ester derivative leads to distinct chemical properties compared to its meta and para isomers. rsc.orgwikipedia.org This effect is not merely a consequence of the substituent's electronic nature (electron-donating or electron-withdrawing) but is significantly modulated by steric interactions.

In the case of ortho-substituted benzoic acids, steric hindrance between the substituent and the carboxyl group forces the latter to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. wikipedia.org Consequently, the acidity of the carboxylic acid is increased relative to its meta and para counterparts, as the destabilizing cross-conjugation is diminished. wikipedia.org

This steric inhibition of resonance also plays a crucial role in the chemical transformations of esters like this compound. For instance, in reactions such as hydrolysis, the steric hindrance can affect the rate at which a nucleophile attacks the carbonyl carbon of the ester. While electronic effects are transmitted through the ring to the meta and para positions, the ortho position experiences a unique combination of polar, resonance, and steric effects. rsc.orgresearchgate.net

Furthermore, the ortho arrangement in this compound allows for the possibility of intramolecular reactions or neighboring group participation. wikipedia.orgbeilstein-journals.org The proximity of the carboxylic acid group (or its carboxylate form) to the electrophilic chloroethyl group could potentially lead to intramolecular cyclization reactions, forming anhydride-like intermediates under certain conditions. Such pathways are not available to the meta and para isomers, highlighting a significant positional effect on the compound's chemical transformations. The interaction of a reaction center with a lone pair of electrons on a nearby atom or with electrons in a sigma or pi bond within the same molecule is known as neighboring group participation. wikipedia.org This phenomenon can lead to an increased reaction rate and can influence the stereochemistry of the reaction. wikipedia.org

Kinetic Studies on Analogous Benzoic Acid Derivatives

While specific kinetic data for this compound is not extensively available in the literature, valuable insights can be gleaned from kinetic studies on analogous substituted benzoic acid esters. The alkaline hydrolysis of phenyl esters of ortho-, meta-, and para-substituted benzoic acids provides a well-studied model system to understand the impact of substituent position on reaction rates.

The rate of hydrolysis is influenced by a combination of inductive, resonance, and steric effects. For meta and para substituents, the electronic effects (inductive and resonance) are the primary determinants of reactivity, and their impact can often be correlated using the Hammett equation. researchgate.net However, for ortho-substituted esters, steric factors become significant and often dominate the reactivity profile. researchgate.net

The following interactive data table presents the second-order rate constants (k) for the alkaline hydrolysis of a series of ortho-, meta-, and para-substituted phenyl benzoates in 50.9% (v/v) aqueous acetonitrile (B52724) at 25°C. This data illustrates the quantitative differences in reactivity arising from the substituent's position.

Substituent (X) in X-C₆H₄CO₂C₆H₅PositionRate Constant, k (dm³ mol⁻¹ s⁻¹)
-NO₂ortho0.105
-NO₂meta0.777
-NO₂para1.08
-CNortho0.728
-Fortho0.117
-Fpara0.0442
-Clortho0.0471
-Clmeta0.110
-Clpara0.0863
-Brortho0.0447
-Iortho0.0289
Unsubstituted (H)-0.0261

Data sourced from a study on the alkaline hydrolysis of phenyl esters of substituted benzoic acids. researchgate.net

From the table, it is evident that the position of the substituent has a dramatic effect on the rate of hydrolysis. For the nitro-substituted esters, the para isomer hydrolyzes the fastest, followed by the meta, and then the ortho isomer. This trend in the nitro series suggests that for this strongly electron-withdrawing group, electronic effects that enhance the electrophilicity of the carbonyl carbon are dominant. The slower rate for the ortho isomer, in this case, can be attributed to steric hindrance impeding the approach of the hydroxide nucleophile to the reaction center.

In contrast, for the halogen-substituted esters, the trend is not as straightforward, indicating a complex interplay between electronic and steric effects. For instance, the ortho-fluoro derivative hydrolyzes faster than the para-fluoro derivative, which might be due to the high electronegativity of fluorine exerting a strong inductive effect at the ortho position, outweighing its steric bulk.

Kinetic studies on the hydrolysis of bromo-substituted ethyl benzoates also highlight the competition between electronic and steric effects at the ortho position. Ethyl 2-bromobenzoate (B1222928) (ortho) was found to have a half-life of 15 minutes, which is longer than that of ethyl 4-bromobenzoate (B14158574) (para) at 12 minutes, but comparable to the unsubstituted ethyl benzoate (15 minutes). nih.gov This suggests that the electron-withdrawing inductive effect of the ortho-bromine is counteracted by steric hindrance. nih.gov

These studies on analogous compounds underscore the principles that govern the reactivity of this compound. The ortho-positioning of the chloroethoxycarbonyl group is expected to introduce significant steric hindrance, likely slowing down intermolecular reactions at the ester carbonyl compared to its meta and para isomers. However, this same proximity opens up the possibility of intramolecular catalysis or neighboring group participation, which could potentially accelerate certain transformations. A comprehensive kinetic analysis of this compound and its isomers would be necessary to fully delineate these competing effects.

Structure Reactivity Relationships and Conformational Analysis

Influence of Functional Groups on Electronic Properties and Reactivity

The reactivity of 2-((2-Chloroethoxy)carbonyl)benzoic acid is a composite of the individual reactivities of its constituent functional groups—the carboxylic acid, the ester, and the chloroethyl moiety—and the electronic effects they exert on each other.

The carboxylic acid group (-COOH) is a versatile functional group that can act as both a proton donor (acid) and a nucleophile (in its carboxylate form). Its placement at the ortho position relative to the 2-chloroethoxycarbonyl group leads to significant electronic and steric interactions.

The acidity of the carboxylic acid is influenced by the "ortho effect". Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxyl proton.

The carboxylic acid group can also participate in intramolecular catalysis, particularly in the hydrolysis of the adjacent ester group. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly accelerate the rate of reaction compared to a similar ester without the ortho-carboxyl group. The carboxylic acid can act as an intramolecular general acid or general base catalyst, or it can directly attack the ester carbonyl to form a transient cyclic anhydride (B1165640) intermediate.

The 2-chloroethoxycarbonyl group possesses two key features that influence the molecule's reactivity: the ester linkage and the terminal chlorine atom.

The ester group is an electron-withdrawing group through both induction and resonance. This electronic pull increases the acidity of the carboxylic acid. The carbonyl group of the ester is an electrophilic center, susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions. As mentioned, the rate of these reactions can be significantly enhanced by the neighboring carboxylic acid group.

The chlorine atom on the ethoxy side chain is an electron-withdrawing group due to its high electronegativity. This inductive effect makes the methylene (B1212753) carbon to which it is attached electrophilic and susceptible to nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the introduction of a variety of nucleophiles, making this compound a useful intermediate in organic synthesis. For instance, it can react with nucleophiles like amines or thiols. vulcanchem.com

Stereochemical Considerations and Conformational Preferences

The flexibility of this compound arises from the rotation around several single bonds: the C(aryl)-C(carbonyl) bond of the carboxylic acid, the C(aryl)-C(carbonyl) bond of the ester, the C-O bonds of the ester, and the C-C and C-Cl bonds of the chloroethyl chain.

The conformation of the carboxylic acid group relative to the benzene ring is a key determinant of the molecule's properties. Due to the ortho-ester group, steric hindrance will likely force the carboxylic acid group to be non-coplanar with the aromatic ring. This twisting, a hallmark of the ortho effect, is a critical factor in its enhanced acidity.

Similarly, the ester group's orientation is subject to steric pressure from the adjacent carboxylic acid. This can influence the accessibility of the ester carbonyl to incoming nucleophiles. Intramolecular hydrogen bonding between the carboxylic acid proton and the ester's carbonyl oxygen is a possibility, which would lead to a more planar, cyclic-like conformation. However, this would be in competition with the steric repulsion between the two groups.

The chloroethoxy chain also has multiple possible conformations. The relative orientation of the chlorine atom and the ester oxygen can be described by the dihedral angle around the C-C bond. These different conformations will have varying dipole moments and steric profiles, which could influence intermolecular interactions in the solid state and in solution.

Dihedral AngleDescriptionExpected Stability
C(aryl)-C(OOH)Rotation of the carboxylic acid group relative to the benzene ring.Likely non-planar due to steric hindrance from the ortho-ester group.
C(aryl)-C(OOR)Rotation of the ester group relative to the benzene ring.Influenced by steric interactions with the ortho-carboxyl group.
O=C-O-CRotation around the ester C-O bond.s-trans and s-cis conformations are possible, with the former generally being more stable.
O-C-C-ClGauche and anti-conformations of the chloroethyl chain.The anti-conformation is generally favored to minimize steric repulsion.

Steric and Electronic Effects on Reaction Pathways

The interplay of steric and electronic effects in this compound governs the feasibility and outcome of its chemical reactions.

Neighboring Group Participation in Ester Hydrolysis: The hydrolysis of the ester is a prime example of this interplay. The proximity of the carboxylic acid group allows it to act as an intramolecular nucleophile, attacking the ester carbonyl to form a phthalic anhydride intermediate. This pathway is often much faster than the direct attack of an external nucleophile (like hydroxide (B78521) or water). This anchimeric assistance is highly dependent on the conformation of the molecule, as the carboxylic acid and ester groups must be able to come into close proximity.

Steric Hindrance: The bulky 2-chloroethoxycarbonyl group provides significant steric hindrance around the ortho position of the benzoic acid. This can influence reactions involving the carboxylic acid group, such as esterification or amide formation, potentially requiring more forcing conditions compared to an unhindered benzoic acid. Similarly, the aromatic ring itself can sterically hinder the approach of nucleophiles to the chloroethyl group.

Electronic Effects on Aromatic Ring Reactivity: The carboxylic acid and ester groups are both deactivating, electron-withdrawing groups. They will direct incoming electrophiles to the meta positions (relative to themselves) on the benzene ring during electrophilic aromatic substitution reactions. However, due to the steric bulk of the existing substituents, such reactions may be slow or require harsh conditions.

Computational Insights into Structural Influences on Reactivity

While specific computational studies on this compound are not widely available in the literature, density functional theory (DFT) calculations on related phthalate (B1215562) monoesters and ortho-substituted benzoic acids provide valuable insights.

DFT studies on ortho-substituted benzoic acids have been used to quantify the degree of non-planarity of the carboxylic acid group and its effect on acidity. These calculations can provide optimized geometries, rotational energy barriers, and atomic charges, which are crucial for understanding reactivity. For example, calculations can predict the energy difference between planar and twisted conformations, giving a quantitative measure of the steric strain.

Computational modeling of the hydrolysis of phthalate monoesters can elucidate the reaction mechanism, including the transition state structures for both the intramolecularly catalyzed and the direct hydrolysis pathways. By calculating the activation energies for these different pathways, the dominant mechanism under various conditions can be predicted.

Furthermore, DFT can be employed to study the electronic properties of the chloroethyl group. Calculations of the electrostatic potential surface can highlight the electrophilic nature of the carbon atom bonded to the chlorine, and the transition state for SN2 reactions can be modeled to understand the factors influencing its rate.

Computational MethodApplication to this compoundPredicted Insights
Density Functional Theory (DFT)Geometry optimization and energy calculations.Prediction of the most stable conformers, rotational energy barriers, and the degree of non-planarity of the functional groups.
Calculation of electronic properties (e.g., atomic charges, electrostatic potential).Identification of electrophilic and nucleophilic sites, understanding the inductive and resonance effects of the substituents.
Modeling of reaction pathways and transition states.Elucidation of the mechanism of ester hydrolysis (including neighboring group participation) and nucleophilic substitution at the chloroethyl group. Calculation of activation energies to predict reaction rates.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular interactions.Identification and characterization of potential intramolecular hydrogen bonds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in modern chemical research for their ability to accurately model the electronic structure of molecules. These methods allow for the detailed examination of electron distribution and orbital energies, which are fundamental to a molecule's reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For benzoic acid derivatives, these orbitals are often delocalized over the aromatic ring. researchgate.netresearchgate.net In 2-((2-Chloroethoxy)carbonyl)benzoic acid, the distribution of these orbitals would be influenced by both the aromatic system and the chloroethoxycarbonyl side chain. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -7.5
LUMO -1.8
HOMO-LUMO Gap 5.7

Note: This table presents hypothetical values for illustrative purposes, as specific published data for this compound is not available.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Electronic Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It can be approximated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index points to a better electron acceptor.

These indices provide a quantitative framework for predicting the reactivity of this compound in various chemical environments.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Electronic Chemical Potential (μ) -4.65
Chemical Hardness (η) 2.85
Global Electrophilicity Index (ω) 3.79

Note: This table presents hypothetical values for illustrative purposes, as specific published data for this compound is not available.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic vibrational modes. For instance, the O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 3300-2500 cm-1. docbrown.info The carbonyl (C=O) stretching vibrations from both the carboxylic acid and the ester groups would likely result in strong absorptions between 1760 and 1680 cm-1. docbrown.inforesearchgate.net Additionally, C-O stretching and C-Cl stretching vibrations would be expected at lower wavenumbers. Comparing the theoretical spectrum with an experimental one, if available, allows for the validation of the computational method and the assignment of experimental peaks.

The Gauge-Including Atomic Orbital (GIAO) method, often combined with Self-Consistent Field (SCF) calculations, is a reliable approach for predicting NMR chemical shifts. For this compound, 1H NMR predictions would estimate the chemical shifts of the protons in the molecule. The aromatic protons on the benzene (B151609) ring would be expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the ortho-substituents. The methylene (B1212753) protons of the chloroethoxy group (-O-CH2-CH2-Cl) would exhibit distinct signals, with the protons closer to the electronegative chlorine and oxygen atoms expected to be shifted further downfield. These theoretical predictions can be a powerful tool for interpreting complex experimental NMR spectra.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms for molecules such as this compound at a molecular level is greatly enhanced by the use of computational modeling. These theoretical approaches provide insights into the energetics and structural transformations that occur during a chemical reaction, which are often difficult or impossible to observe experimentally. For this compound, a key potential reaction is the intramolecular cyclization, where the carboxyl group acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This process would proceed via an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism.

Computational chemistry allows for the detailed investigation of this pathway. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction. This modeling provides crucial information about the stability of reactants, products, and any intermediates or transition states. The geometry of the molecule can be optimized to find the lowest energy conformations of the reactant and the cyclic product.

Transition State Analysis and Reaction Pathway Mapping

A critical component of elucidating a reaction mechanism through computational modeling is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is not directly observable experimentally. For the intramolecular SN2 cyclization of this compound, computational methods can be used to locate the geometry of the transition state. In this TS, the bond between the carboxylate oxygen and the electrophilic carbon is partially formed, while the bond between the carbon and the chlorine atom is partially broken.

Various computational techniques can be employed to find this transition state structure. Once located, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from the reactant to the product. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

The energy of the transition state relative to the reactant determines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By mapping the entire reaction pathway, from reactant to transition state to product, a reaction energy profile can be constructed. This profile provides a visual representation of the energetic changes throughout the reaction. For the cyclization of this compound, the reaction pathway would show the energy of the initial molecule, the increase in energy to reach the cyclic transition state, and the subsequent decrease in energy to form the final lactone product. Computational tools can visualize the atomic motions corresponding to the reaction coordinate, providing a dynamic picture of the bond-forming and bond-breaking processes. schrodinger.com

In Silico Methodologies for Reactivity Forecasting

In silico methodologies offer powerful tools for predicting the chemical reactivity of molecules without the need for laboratory experiments. These computational approaches can be used to forecast the propensity of this compound to undergo specific reactions, such as the intramolecular cyclization. By calculating various molecular descriptors, it is possible to build predictive models for reaction rates and outcomes.

One common approach is to use quantum chemical calculations to determine properties that correlate with reactivity. For instance, the calculated atomic charges on the atoms involved in the reaction can provide insight into their electrophilicity and nucleophilicity. In the case of this compound, the partial positive charge on the carbon atom attached to the chlorine and the partial negative charge on the oxygen atoms of the carboxylate group would be key indicators of the likelihood of the intramolecular SN2 reaction.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. For the intramolecular cyclization, the interaction between the HOMO, which would be localized on the carboxylate group (the nucleophile), and the LUMO, localized on the C-Cl antibonding orbital (the electrophile), governs the reaction. A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict reactivity. While often used in drug discovery, these methods can be adapted for chemical reactivity. By compiling a dataset of related compounds with known reaction rates for intramolecular cyclization, a statistical model can be built that correlates molecular descriptors (e.g., steric parameters, electronic parameters, topological indices) with the observed reactivity. Such a model could then be used to predict the rate of cyclization for this compound. These in silico approaches are valuable in the early stages of chemical research for screening large numbers of molecules and prioritizing experimental efforts.

Below is an interactive table summarizing the key computational parameters that would be investigated to forecast the reactivity of this compound.

Computational ParameterSignificance in Reactivity ForecastingPredicted Trend for High Reactivity
Activation Energy (ΔG‡)A lower barrier indicates a faster reaction rate.Low
HOMO-LUMO GapA smaller gap suggests a more facile electronic transition and higher reactivity.Small
Partial Atomic ChargesLarger charge separation between nucleophilic and electrophilic centers enhances electrostatic attraction.High
Bond Distances in TSReflects the progress of bond formation and cleavage at the transition state.N/A

Advanced Applications in Organic Synthesis and Materials Science

Strategic Use as a Versatile Intermediate in Multi-step Synthesis

The inherent reactivity of the two distinct functional groups in 2-((2-Chloroethoxy)carbonyl)benzoic acid makes it a valuable precursor in the synthesis of a range of organic molecules. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the chloroethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Precursor in the Synthesis of Benzoic Acid Derivatives

The chloroethyl group of this compound serves as a handle for derivatization through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse benzoic acid derivatives.

One notable example is the reaction with sodium azide (B81097) (NaN₃), which displaces the chloride to form 2-((2-azidoethoxy)carbonyl)benzoic acid. This azide derivative is a valuable intermediate for the introduction of nitrogen-containing moieties and can be further utilized in "click chemistry" reactions, such as the Huisgen cycloaddition, to construct more complex heterocyclic systems.

Furthermore, reactions with various nucleophiles such as amines and thiols can be employed to synthesize a library of benzoic acid derivatives with tailored properties. For instance, reaction with an amine would yield an aminoethoxycarbonyl benzoic acid derivative, which could be a precursor for biologically active molecules or pharmaceutical intermediates.

Nucleophile Resulting Benzoic Acid Derivative Potential Application
Sodium Azide 2-((2-Azidoethoxy)carbonyl)benzoic acid Intermediate for click chemistry, synthesis of nitrogen-containing heterocycles
Amines (R-NH₂) 2-((2-(Alkylamino)ethoxy)carbonyl)benzoic acid Precursor for pharmaceuticals, building block for polyamides
Thiols (R-SH) 2-((2-(Alkylthio)ethoxy)carbonyl)benzoic acid Synthesis of sulfur-containing compounds, potential ligands for metal complexes

Utility in the Construction of Phthalate (B1215562) Derivatives

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to yield phthalic acid or its corresponding salt, along with 2-chloroethanol (B45725). This hydrolytic cleavage provides a straightforward route to functionalized phthalate derivatives.

For example, treatment with sodium hydroxide (B78521) results in the formation of disodium (B8443419) phthalate. This reaction can be particularly useful in contexts where the controlled release of phthalic acid is desired or in depolymerization studies of polyesters containing this moiety. The generation of phthalic acid, a key industrial chemical, from this precursor highlights its utility in synthetic transformations.

Building Block for Complex Organic Scaffolds

The dual functionality of this compound makes it an attractive building block for the construction of more intricate and complex organic scaffolds. The ability to sequentially or simultaneously react at its two distinct functional sites allows for the creation of diverse molecular architectures.

As mentioned, the azide derivative formed via nucleophilic substitution is a precursor for triazole-containing scaffolds through cycloaddition reactions. These triazole rings are important pharmacophores in medicinal chemistry.

Moreover, the carboxylic acid functionality can be used to anchor the molecule to a solid support for use in combinatorial synthesis, allowing for the rapid generation of a library of compounds. The chloroethyl group can then be modified in a variety of ways to introduce diversity. This approach is valuable in the discovery of new drug candidates and functional materials.

The strategic manipulation of both the carboxylic acid and the chloroethyl groups can also lead to the synthesis of macrocycles and other cyclic structures. For instance, intramolecular reactions could be designed to form lactones or other heterocyclic rings, which are prevalent in natural products and pharmaceuticals.

Applications in Polymer Chemistry

The structure of this compound lends itself to potential applications in polymer chemistry, both as a monomer precursor and as a functional additive to modify the properties of existing polymers.

Potential as a Monomer for Polymerization

While direct polymerization of this compound is not widely reported, its functional groups can be readily modified to generate polymerizable monomers. For example, the chloroethyl group can be converted to a vinyl or an acrylic group through elimination or substitution reactions, respectively.

A notable transformation involves the reaction with a methacrylate (B99206) source to produce 2-((2-(methacryloyloxy)ethoxy)carbonyl)benzoic acid. This resulting molecule is a functional monomer containing a polymerizable methacrylate group and a free carboxylic acid. This monomer can then be polymerized or copolymerized with other monomers to introduce the benzoic acid functionality into the polymer backbone. Such polymers with pendant carboxylic acid groups can exhibit interesting properties, such as improved adhesion, hydrophilicity, and the ability to participate in post-polymerization modifications.

Property Value
Chemical Formula C₁₀H₉ClO₄
Molar Mass 228.63 g/mol
CAS Number 6139-60-2
Appearance White to off-white solid
Melting Point 138-142 °C
Solubility Soluble in many organic solvents

Use as a Functional Additive in Polymeric Materials

The reactive nature of this compound suggests its potential use as a functional additive to modify the properties of polymeric materials. The chloroethyl group can react with functional groups present in a polymer backbone or on its surface, leading to the covalent grafting of the benzoic acid moiety.

This surface modification can be employed to alter the surface properties of polymers, for example, to increase their hydrophilicity and improve their printability or biocompatibility. The introduction of carboxylic acid groups on the surface of a hydrophobic polymer can significantly change its interaction with aqueous media.

Furthermore, the bifunctional nature of this compound could potentially allow it to act as a crosslinking agent or a chain extender in certain polymer systems. The carboxylic acid and the chloroethyl group could react with complementary functional groups in different polymer chains, leading to the formation of a network structure and altering the mechanical and thermal properties of the material.

Exploration of its Reactivity in Designing Agricultural Chemicals (Focus on chemical transformation)

The chemical architecture of this compound offers two primary sites for chemical transformation, making it a potentially versatile building block in the synthesis of novel agricultural chemicals. The reactivity is centered around the electrophilic chloroethyl group and the ester functionality. These reactive centers allow for the introduction of a wide array of functional groups, which can be strategically utilized to modulate the biological activity, selectivity, and physicochemical properties of the resulting molecules, aligning them with the requirements for effective herbicides, fungicides, or plant growth regulators.

The principal chemical transformations of this compound in the context of agrochemical design are nucleophilic substitution at the chloroethyl group and hydrolysis of the ester linkage.

Nucleophilic Substitution Reactions:

The presence of a terminal chlorine atom on the ethoxy chain makes this position susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This allows for the covalent attachment of various nucleophilic moieties, which are often integral to the pharmacophore of a bioactive molecule. A general scheme for this transformation can be represented as:

R-Nu + this compound → 2-((2-(Nu-R)ethoxy)carbonyl)benzoic acid + Cl⁻

Where Nu represents a nucleophile, such as an amine, thiol, or alcohol.

In the design of agricultural chemicals, this reaction pathway can be exploited to introduce functionalities known to confer herbicidal or fungicidal properties. For instance, reaction with substituted amines or heterocyclic amines can lead to the formation of derivatives with potential biological activity. The introduction of different substituents (R-groups) on the nucleophile allows for the fine-tuning of properties such as lipophilicity, which can influence the compound's uptake and translocation within the target organism.

Hydrolysis of the Ester:

The ester group in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the ester bond, yielding phthalic acid derivatives and 2-chloroethanol. nih.gov While this reaction might be considered a degradation pathway in some contexts, it can also be a strategic step in a synthetic sequence. For example, the carboxylic acid group can be further modified or the hydrolysis can be used to unmask a functional group at a later stage of the synthesis.

The following interactive data table summarizes the potential chemical transformations of this compound and the types of functional groups that can be introduced, which are relevant to the design of new agricultural chemicals.

Reaction Type Reagent/Condition Functional Group Introduced Potential Agrochemical Class
Nucleophilic SubstitutionSubstituted Amines (R-NH₂)AminoethoxycarbonylHerbicides, Fungicides
Nucleophilic SubstitutionHeterocyclic AminesHeterocyclylethoxycarbonylHerbicides, Fungicides
Nucleophilic SubstitutionThiols (R-SH)ThioethoxycarbonylFungicides, Nematicides
Nucleophilic SubstitutionAlcohols/Phenols (R-OH)Alkoxy/PhenoxyethoxycarbonylHerbicides, Plant Growth Regulators
Ester HydrolysisAcid or BaseCarboxylic Acid (on phthalic moiety)Synthetic Intermediate

Detailed Research Findings:

While specific research detailing the synthesis of commercialized agricultural chemicals starting directly from this compound is not extensively documented in publicly available literature, the principles of its reactivity are well-established in organic chemistry. The exploration of its chemical transformations in agrochemical research is largely driven by the need to create novel molecular scaffolds.

For example, the reaction with a substituted amine to form an aminoethoxy derivative introduces a key structural motif found in some classes of herbicides. The nature of the substituent on the amine can significantly impact the herbicidal activity and selectivity. Research in analogous chemical spaces has shown that the introduction of specific aryl or heterocyclic rings can lead to compounds that inhibit key enzymes in plant metabolic pathways.

Similarly, the reaction with sulfur-based nucleophiles (thiols) can generate compounds with potential fungicidal activity. The thioether linkage is a common feature in several agricultural fungicides.

The development of new agricultural chemicals often involves the synthesis and screening of large libraries of compounds. The reactivity of this compound makes it a suitable candidate for inclusion in such discovery programs, where its potential to generate a diverse range of derivatives can be systematically explored. The challenge remains in identifying the specific nucleophiles and reaction conditions that will yield derivatives with the desired biological activity and a favorable toxicological and environmental profile.

Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-((2-Chloroethoxy)carbonyl)benzoic acid, providing detailed information about its functional groups and the connectivity of its atoms.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The aromatic region shows a complex multiplet pattern for the four protons on the benzene (B151609) ring. The chloroethoxy group gives rise to two triplet signals due to the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield.

Based on the structure and data from analogous compounds, the predicted chemical shifts (δ) are detailed in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Broad SingletPosition is concentration and solvent dependent.
Aromatic (4H)7.5 - 8.1MultipletThe ortho, meta, and para protons have distinct but overlapping signals.
Ester Methylene (-O-CH₂-)4.1 - 4.3TripletDeshielded by the adjacent oxygen atom.
Chloro Methylene (-CH₂-Cl)3.7 - 3.9TripletDeshielded by the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals ten distinct signals, corresponding to each unique carbon atom in the molecule. The two carbonyl carbons (ester and carboxylic acid) are the most deshielded, appearing at the downfield end of the spectrum. The four aromatic carbons attached to protons and the two aromatic carbons bearing substituents show signals in the typical aromatic region (125-135 ppm). The two aliphatic carbons of the chloroethoxy group appear in the upfield region. The spectrum of the related compound, benzoic acid, shows signals at approximately 172.6 (C=O), 133.9 (C-ipso), 130.3 (C-para), and 129.4/128.6 (C-ortho/meta) ppm. docbrown.info Similarly, 2-chlorobenzoic acid exhibits peaks at 171.1 (C=O), 134.8, 133.7, 132.5, 131.6, 128.5, and 126.8 ppm. chemicalbook.com These values help in assigning the predicted spectrum for the target compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonyl (-C OOH)170 - 173The deshielding effect is slightly different from the ester carbonyl.
Ester Carbonyl (-C OO-)165 - 168Located ortho to the carboxylic acid group.
Aromatic (C-ipso, attached to -COOH)133 - 135Quaternary carbon, often has a weaker signal.
Aromatic (C-ipso, attached to -COO-)131 - 133Quaternary carbon, influenced by the ester group.
Aromatic (CH, 4 carbons)128 - 132Four distinct signals for the aromatic methine carbons.
Ester Methylene (-O-C H₂-)64 - 67Carbon attached to oxygen is significantly deshielded.
Chloro Methylene (-C H₂-Cl)41 - 44Carbon attached to chlorine.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. The most prominent features are the two carbonyl (C=O) stretching vibrations, one for the carboxylic acid and one for the ester, which are expected in the 1700–1750 cm⁻¹ region. A very broad absorption band is also expected for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongCharacteristic of a hydrogen-bonded carboxylic acid dimer.
C-H Stretch (Aromatic)3000 - 3100MediumAppears just above 3000 cm⁻¹.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the two -CH₂- groups.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongTypically at a higher frequency than the corresponding ester in this structure.
C=O Stretch (Ester)1720 - 1750StrongThe two C=O bands may overlap but are often distinguishable.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakMultiple bands are characteristic of the benzene ring.
C-O Stretch (Ester & Acid)1200 - 1300StrongTwo distinct C-O stretching bands are expected.
C-Cl Stretch600 - 800Medium-StrongCharacteristic absorption for an alkyl chloride.

UV-Vis spectroscopy is applicable for this compound due to the presence of chromophores—specifically, the benzene ring and the two carbonyl groups. These structural features allow the molecule to absorb ultraviolet light, promoting electrons to higher energy orbitals. The benzene ring is expected to produce strong absorptions corresponding to π → π* transitions. Typically, substituted benzenes show a primary band (E2-band) around 200-230 nm and a secondary, fine-structured band (B-band) around 250-280 nm. The carbonyl groups of the ester and carboxylic acid functionalities introduce n → π* transitions. These transitions involve non-bonding electrons on the oxygen atoms and are generally much weaker in intensity and occur at longer wavelengths (closer to 300 nm) compared to the π → π* transitions.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from reaction byproducts or impurities, as well as for quantifying its purity.

While this compound itself has a relatively low volatility due to its carboxylic acid group, it can be analyzed by Gas Chromatography (GC), often after conversion to a more volatile ester derivative (e.g., a methyl ester). However, direct analysis is also possible using high-temperature columns. The NIST Chemistry WebBook provides GC data for this compound, indicating a Van den Dool and Kratz retention index of 1873 on a non-polar VF-5MS capillary column. helixchrom.com

For structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS). In the mass spectrum of this compound, characteristic fragmentation patterns would be observed. PubChem reports GC-MS data from the NIST library, with the most significant mass-to-charge ratio (m/z) peaks appearing at 149, 122, and 104. nih.gov The peak at m/z 149 is likely due to the phthalic anhydride (B1165640) fragment ion, a common fragmentation product for ortho-substituted benzoic acid derivatives.

Technique Parameter Value Source
Gas ChromatographyRetention Index (VF-5MS column)1873NIST helixchrom.com
Gas Chromatography-Mass SpectrometryTop Peak (m/z)149PubChem/NIST nih.gov
Gas Chromatography-Mass Spectrometry2nd Highest Peak (m/z)122PubChem/NIST nih.gov
Gas Chromatography-Mass Spectrometry3rd Highest Peak (m/z)104PubChem/NIST nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

A standard RP-HPLC setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. helixchrom.com A gradient elution mobile phase, commonly a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, is used. glsciences.com The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. glsciences.com Detection is typically achieved using a UV detector set at a wavelength where the benzene ring exhibits strong absorbance, such as around 230 nm or 270 nm. sielc.com The retention time of the compound under specific conditions is a reliable identifier, while the area of the peak is proportional to its concentration, allowing for accurate purity determination.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of the synthesis of this compound. This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product. The synthesis of this compound typically involves the reaction of phthalic anhydride with 2-chloroethanol (B45725).

In a typical TLC analysis for this reaction, silica (B1680970) gel 60 F254 plates are utilized as the stationary phase due to their polarity, which is suitable for separating the components of the reaction mixture. A mobile phase, or eluent, is carefully selected to achieve optimal separation of the spots corresponding to the starting materials and the product. Given the polarities of the compounds involved, a mixture of a non-polar solvent like toluene (B28343) and a polar solvent such as ethanol (B145695) could be effective. sigmaaldrich.com For similar separations of benzoic acid derivatives, various solvent systems have been employed.

The progress of the reaction can be visualized by spotting the reaction mixture on the TLC plate at different time intervals. The starting materials, phthalic anhydride and 2-chloroethanol, will have distinct retention factor (Rf) values compared to the product, this compound. Phthalic anhydride is less polar than the monoester product, while 2-chloroethanol is a small, polar molecule. The product, with its carboxylic acid group and ester linkage, will exhibit intermediate polarity.

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic ring in the phthalate (B1215562) structure absorbs UV radiation. sigmaaldrich.com Additionally, chemical staining agents can be used for visualization. For acidic compounds like the product, a bromocresol green solution can be used as a spray reagent, which reveals the acidic spots as yellow against a blue-green background.

The following table outlines the expected Rf values for the components in a hypothetical TLC system. The exact Rf values would need to be determined experimentally.

CompoundExpected Rf Value RangeRationale for Rf Value
Phthalic Anhydride (Starting Material)HigherLess polar compared to the product, leading to greater movement with the mobile phase.
2-Chloroethanol (Starting Material)Variable, generally lower to intermediateSmall, polar molecule; its Rf will depend significantly on the specific mobile phase composition.
This compound (Product)IntermediateThe presence of the polar carboxylic acid group and the ester functionality results in stronger interaction with the silica gel compared to the less polar starting material, phthalic anhydride.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and structural details through fragmentation analysis. The nominal molecular weight of this compound is approximately 228.63 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), is commonly used for the analysis of phthalate esters. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. While the molecular ion peak [M]+ at m/z 228 may be observed, it is often of low intensity. The fragmentation of the molecule leads to several key daughter ions.

The most prominent and characteristic fragment in the mass spectra of many phthalates is observed at a mass-to-charge ratio (m/z) of 149. nih.gov This peak corresponds to the formation of the phthalic anhydride radical cation, which is a highly stable fragment. Another significant fragment is often seen at m/z 122, which can be attributed to the benzoic acid radical cation. A peak at m/z 104 is also frequently observed, corresponding to the benzoyl cation. nih.gov

The table below summarizes the major fragments observed in the mass spectrum of this compound.

m/zProposed Fragment IonSignificance
228[C10H9ClO4]+•Molecular ion peak, confirming the molecular weight.
149[C8H5O3]+Base peak in many phthalate spectra, corresponding to the stable phthalic anhydride ion.
122[C7H6O2]+•Fragment corresponding to the benzoic acid radical cation.
104[C7H4O]+•Fragment corresponding to the benzoyl cation.

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound. thermofisher.com

X-ray Crystallography for Solid-State Structure Determination (if suitable crystalline forms are obtained)

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound, obtaining single crystals of suitable quality is a prerequisite for X-ray diffraction analysis. The process of crystallization can be influenced by factors such as solvent, temperature, and concentration. If suitable crystals are grown, the analysis would yield detailed structural parameters.

As of the current literature, a crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). cam.ac.uk Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

Should a crystallographic study be undertaken in the future, the data would provide invaluable insights into the solid-state conformation of the molecule, including the orientation of the chloroethoxycarbonyl group relative to the benzoic acid moiety and the nature of any intermolecular hydrogen bonding involving the carboxylic acid group.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-((2-chloroethoxy)carbonyl)benzoic acid involves the reaction of phthalic anhydride (B1165640) with 2-chloroethanol (B45725). While effective, future research should focus on developing more sustainable and efficient synthetic protocols in line with the principles of green chemistry. wjpmr.comuniroma1.it

Key areas for investigation include:

Eco-Friendly Catalysis: The conventional synthesis often relies on thermal conditions or standard acid catalysts. Research into solid acid catalysts, such as zeolites or M(IV) tungstates and phosphates, could offer reusable and more environmentally benign alternatives, potentially reducing waste and energy consumption. The use of catalysts like iron(III) chloride (FeCl3) in a one-pot, two-step process for phthalate (B1215562) ester synthesis could also be adapted and optimized for this specific monoester, potentially improving yields and simplifying procedures. researchgate.net

Alternative Solvents: Exploring the use of greener solvents, such as supercritical fluids (e.g., CO2) or bio-derived solvents, could significantly reduce the environmental impact of the synthesis. Investigations could also focus on solvent-free reaction conditions, which represent a primary goal of green chemistry. wjpmr.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route for ester synthesis. nih.gov Future work could explore the use of lipases or esterases to catalyze the reaction between phthalic acid or its anhydride and 2-chloroethanol. This approach could lead to higher purity products under mild reaction conditions, minimizing byproduct formation and energy input. nih.gov

Investigation of Unexplored Reaction Chemistry and Derivatization

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations and creating a diverse library of derivatives.

Derivatization of Functional Groups: Both the carboxylic acid and the chloroethyl groups are amenable to a wide range of chemical modifications. libretexts.org The chloroethyl group, in particular, is an excellent electrophilic site for nucleophilic substitution reactions. Future studies could systematically explore its reaction with various nucleophiles to generate novel compounds with tailored properties.

NucleophilePotential ProductPotential Application Area
Azide (B81097) (N₃⁻)2-((2-Azidoethoxy)carbonyl)benzoic acidClick chemistry, synthesis of triazoles
Thiols (R-SH)2-((2-(Thioalkyl)ethoxy)carbonyl)benzoic acidSelf-assembled monolayers, materials science
Amines (R-NH₂)2-((2-(Amino)ethoxy)carbonyl)benzoic acidPharmaceutical intermediates, ligand synthesis
Iodide (I⁻) (Finkelstein reaction)2-((2-Iodoethoxy)carbonyl)benzoic acidIntermediate with enhanced reactivity for further substitution

Intramolecular Cyclization: The ortho positioning of the carboxylic acid and the ester group, which contains a reactive alkyl halide, presents an opportunity for intramolecular cyclization. Research could investigate conditions (e.g., specific bases or catalysts) that promote the formation of novel heterocyclic ring systems. mdpi.commdpi.com For instance, photoelectrochemical methods have been shown to drive dehydrogenative cyclization in related 2-arylbenzoic acids, a strategy that could be explored here. rsc.org

Integration into Flow Chemistry and Automation for Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. polimi.it The synthesis and subsequent derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

A future research direction would be to design a multi-step, automated flow process. This could involve the initial synthesis from phthalic anhydride, followed by in-line purification, and immediate use in a subsequent derivatization step, such as a nucleophilic substitution on the chloroethyl group. This "telescoping" of reactions minimizes manual handling and waste generation while enabling rapid library synthesis for screening purposes. polimi.it

Process StepProposed Flow Reactor ModuleKey Parameters to OptimizeBenefit
1. EsterificationHeated Coil Reactor with Packed-Bed CatalystTemperature, Residence Time, StoichiometryImproved heat control, enhanced reaction rate
2. In-line PurificationLiquid-Liquid Extractor or Scavenger Resin ColumnSolvent choice, Flow ratesElimination of batch work-up, continuous product stream
3. Derivatization (e.g., Azidation)Second Heated Coil Reactor with Reagent InputTemperature, Residence Time, Nucleophile ConcentrationTelescoped synthesis, rapid derivative formation

Exploration of its Role in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, is a promising area for this compound. Benzoic acids are well-known building blocks for creating ordered architectures through hydrogen bonding. acs.orgacs.orgrsc.org The structure of this compound contains multiple sites for non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable patterns like dimers or chains. acs.orgrsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions.

Future research could explore the self-assembly of this molecule on surfaces or in the solid state to form well-defined supramolecular networks. mpg.de It could also be used as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The carboxylate group can coordinate to metal centers, while the chloroethyl group remains available for post-synthetic modification, allowing for the creation of functionalized porous materials.

Design and Synthesis of New Materials Utilizing the Compound's Functional Groups

The bifunctional nature of this compound makes it an attractive monomer or building block for new functional materials.

Polymer Synthesis: The carboxylic acid can be used in polycondensation reactions with diols or diamines to produce polyesters and polyamides. The resulting polymers would have a pendant chloroethoxy group along the backbone, which can be used for subsequent cross-linking or for grafting other molecules, thereby tuning the material's properties. The polycondensation of phthalic acid with polyols like glycerol (B35011) is a known route to polyesters, and a similar strategy could be employed here. scielo.br

Surface Modification: The compound can be used to modify surfaces. The carboxylic acid can anchor the molecule to metal oxide surfaces, while the chloroethyl group provides a reactive site for attaching other functional layers, such as biomolecules or polymers.

Functional Small Molecules: As an intermediate, this compound can be a precursor to more complex molecules. For instance, converting the chloro group to other functionalities could lead to the synthesis of novel pharmaceutical scaffolds or organic electronic materials.

By systematically exploring these research avenues, the full potential of this compound as a versatile chemical building block can be realized, paving the way for innovations in sustainable synthesis, advanced materials, and supramolecular engineering.

Q & A

Q. What are the recommended synthetic routes for 2-((2-chloroethoxy)carbonyl)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves esterification of 2-chlorobenzoic acid derivatives with 2-chloroethanol under catalytic conditions. Microwave-assisted synthesis (e.g., 300 W, 80°C, 15 min) significantly improves reaction efficiency by reducing side products and enhancing yield . Key steps include:

Precursor activation : Use of thionyl chloride (SOCl₂) to generate the acid chloride intermediate.

Esterification : Reaction with 2-chloroethanol in anhydrous dichloromethane (DCM) with pyridine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Adjust microwave power and solvent polarity to suppress hydrolysis of the chloroethoxy group.

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. The chloroethoxy group typically shows a triplet at δ ~4.5 ppm (CH₂Cl) and a carbonyl signal at δ ~168 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.02) .
  • Elemental Analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C₁₀H₉ClO₄: C 50.75%, H 3.83%, Cl 14.98%).

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced Research Questions

Q. What crystallographic data are available for structurally analogous compounds, and how do they inform hydrogen-bonding networks?

Methodological Answer: For the closely related compound 2-(2-ethoxy-2-oxoacetamido)benzoic acid (CCDC 2000864):

  • Crystal System : Triclinic, space group P1 with unit cell parameters:

    a (Å)b (Å)c (Å)α (°)β (°)γ (°)
    4.87749.47012.719106.7897.2292.44
  • Hydrogen Bonding : Molecules form chains via O–H⋯O (2.65 Å) and C–H⋯O (3.12 Å) interactions, stabilizing the lattice .
    Implications for Target Compound :

  • The chloroethoxy group may introduce weaker C–H⋯Cl interactions, altering packing motifs. Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) to resolve subtle structural differences .

Q. How can computational methods predict the reactivity of the chloroethoxy group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure.

Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites via LUMO localization on the chloroethyl carbon.

Transition State (TS) Modeling : Calculate activation energy (ΔG\Delta G^\ddagger) for SN2 displacement (e.g., with hydroxide ions).
Validation : Compare computed IR spectra (C–Cl stretch ~680 cm⁻¹) with experimental FTIR data .

Q. What are the key safety considerations when handling this compound in aqueous environments?

Methodological Answer: Hazard Mitigation :

  • Hydrolysis Risk : The chloroethoxy group undergoes hydrolysis in basic conditions, releasing HCl. Use pH-stable buffers (pH 4–6) and conduct reactions under nitrogen .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for solvent evaporation .
    Waste Disposal :
  • Neutralize acidic byproducts with sodium bicarbonate before disposal.

Q. How can spectroscopic methods resolve contradictions in reported tautomeric forms of related benzoic acid derivatives?

Methodological Answer: Case Study : For 2-phenoxybenzoic acid, conflicting reports suggest keto-enol tautomerism.

Variable-Temperature NMR : Monitor chemical shifts of carbonyl (C=O) and hydroxyl (O–H) protons. A temperature-dependent equilibrium is indicated by peak broadening at 25–50°C .

UV-Vis Spectroscopy : Compare absorption maxima (λmax\lambda_{\text{max}}) in polar vs. nonpolar solvents. Enol forms show bathochromic shifts in ethanol due to hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.